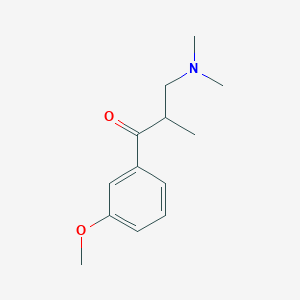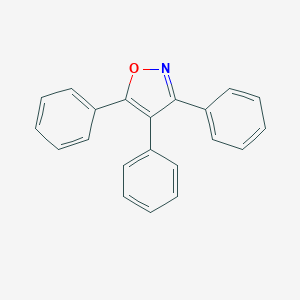
3,4,5-Triphenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triphenylisoxazole (TPI) is a heterocyclic compound that has been extensively studied for its unique chemical and biological properties. TPI is a derivative of isoxazole and is a highly conjugated molecule that exhibits strong fluorescence properties. Due to its unique properties, TPI has been widely used in scientific research and has shown potential for various applications.
Wirkmechanismus
The mechanism of action of 3,4,5-Triphenylisoxazole is not fully understood. However, it is believed that 3,4,5-Triphenylisoxazole interacts with metal ions, such as copper and zinc, through coordination bonds. This interaction results in the formation of a complex that exhibits strong fluorescence properties. 3,4,5-Triphenylisoxazole has also been shown to exhibit potential antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects:
3,4,5-Triphenylisoxazole has been shown to exhibit potential biological activity, including antioxidant and anti-inflammatory properties. 3,4,5-Triphenylisoxazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Triphenylisoxazole has several advantages for use in laboratory experiments. It is a highly stable compound that exhibits strong fluorescence properties, making it an ideal fluorescent probe for the detection of metal ions. 3,4,5-Triphenylisoxazole is also relatively easy to synthesize, making it readily available for use in research. However, 3,4,5-Triphenylisoxazole has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-Triphenylisoxazole. One area of interest is the development of new fluorescent probes based on 3,4,5-Triphenylisoxazole for the detection of other metal ions. Another area of interest is the synthesis of new compounds based on 3,4,5-Triphenylisoxazole with potential biological activity, such as antioxidants and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
In conclusion, 3,4,5-Triphenylisoxazole is a unique compound that has shown potential for various applications in scientific research. Its strong fluorescence properties and potential biological activity make it an ideal candidate for the development of new compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,4,5-Triphenylisoxazole can be achieved through various methods, including the reaction of benzaldehyde and acetophenone with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of benzaldehyde, acetophenone, and anhydrous hydrazine in the presence of acetic acid and sodium acetate. Both methods yield 3,4,5-Triphenylisoxazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3,4,5-Triphenylisoxazole has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3,4,5-Triphenylisoxazole is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 3,4,5-Triphenylisoxazole has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. In addition, 3,4,5-Triphenylisoxazole has been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
22020-72-0 |
|---|---|
Produktname |
3,4,5-Triphenylisoxazole |
Molekularformel |
C21H15NO |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3,4,5-triphenyl-1,2-oxazole |
InChI |
InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
ZVOMKZHDZNGXPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
22020-72-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



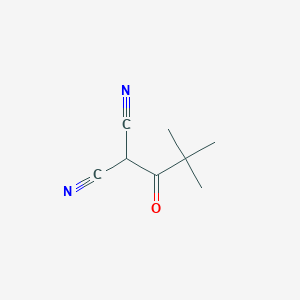
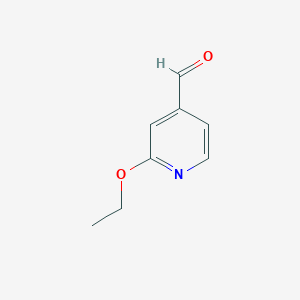
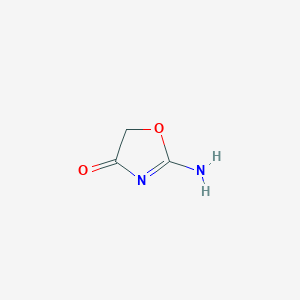
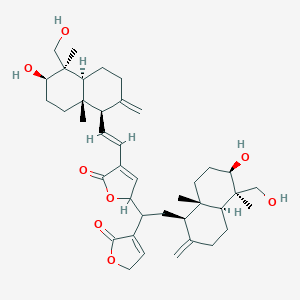
![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
